molecular formula C25H24N2O3S B14122493 1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14122493
M. Wt: 432.5 g/mol
InChI Key: HMPZBMPZXBKCAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,2-d]pyrimidine derivatives, including 1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . The reaction conditions often involve heating the reactants in solvents such as xylene or toluene, sometimes in the presence of desiccants like calcium chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or thioethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of 1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features, such as the presence of the thieno[3,2-d]pyrimidine core and the 2-oxo-2-(2,4,5-trimethylphenyl)ethyl and 2-phenylethyl substituents. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H24N2O3S

Molecular Weight

432.5 g/mol

IUPAC Name

1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H24N2O3S/c1-16-13-18(3)20(14-17(16)2)22(28)15-27-21-10-12-31-23(21)24(29)26(25(27)30)11-9-19-7-5-4-6-8-19/h4-8,10,12-14H,9,11,15H2,1-3H3

InChI Key

HMPZBMPZXBKCAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)SC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.